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molecular formula C12H11N3O B1619084 N-Phenyl-N'-(2-pyridinyl)urea CAS No. 2327-17-5

N-Phenyl-N'-(2-pyridinyl)urea

Cat. No. B1619084
M. Wt: 213.23 g/mol
InChI Key: FDMIXRXCYIIUDY-UHFFFAOYSA-N
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Patent
US04150212

Procedure details

29.04 g of a catalyst mixture of 2-aminopyridine/dibutyl tin dilaurate (molar ratio 1:1) in 37 ml of toluene are reacted with 4.76 g of phenyl isocyanate at room temperature. Petroleum ether is added to the resulting suspension after 11/2 hours and the colorless precipitate is suction filtered. 7 g of N-(2-pyridyl)-N'-phenyl urea, m.p. 186°-188° C. are isolated.
Quantity
4.76 g
Type
reactant
Reaction Step One
Name
2-aminopyridine dibutyl tin dilaurate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
29.04 g
Type
catalyst
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.[C:45]1([N:51]=[C:52]=[O:53])[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1>C1(C)C=CC=CC=1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:52]([NH:51][C:45]1[CH:50]=[CH:49][CH:48]=[CH:47][CH:46]=1)=[O:53] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Two
Name
2-aminopyridine dibutyl tin dilaurate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC=C1.C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Name
catalyst
Quantity
29.04 g
Type
catalyst
Smiles
Name
Quantity
37 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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